molecular formula C24H40O5 B592856 methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate CAS No. 69685-22-9

methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate

Cat. No.: B592856
CAS No.: 69685-22-9
M. Wt: 408.6
InChI Key: XRISENIKJUKIHD-KHAOJFLNSA-N
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Description

Chemical Structure and Key Features The compound methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate is a prostaglandin analog characterized by:

  • A cyclopentane core with a 5-oxo group.
  • A hydroxybutenyl side chain substituted with a 1-propylcyclobutyl group at the 4-position.
  • A methyl ester at the terminal heptanoate chain.

This structure is critical for its receptor-binding specificity and stability.

Pharmacological Context
Prostaglandin analogs are widely used in therapeutics, including ophthalmology (e.g., glaucoma) and obstetrics (e.g., labor induction). The unique substituents in this compound suggest tailored applications, such as selective receptor agonism (e.g., EP2 receptors) .

Properties

IUPAC Name

methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-3-14-24(15-9-16-24)22(27)12-8-11-19-18(20(25)17-21(19)26)10-6-4-5-7-13-23(28)29-2/h8,11,18-19,21-22,26-27H,3-7,9-10,12-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRISENIKJUKIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860901
Record name Methyl 11,16-dihydroxy-9-oxo-17-propyl-17,20-cycloprost-13-en-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92999-97-8
Record name Methyl 11,16-dihydroxy-9-oxo-17-propyl-17,20-cycloprost-13-en-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopentane Ring Formation

The 5-oxocyclopentyl core is constructed via intramolecular aldol condensation or propargylation strategies. A representative approach involves homopropargyl alcohol intermediates, which undergo cobalt-catalyzed cyclization to form the cyclopentane skeleton .

Table 1: Cyclopentane Ring Formation Methods

MethodReagents/ConditionsYield (%)Stereochemical Outcome
PropargylationCo₂(CO)₈, CO atmosphere, 60°C, 24h68cis-2,3-dihydroxy
Aldol CondensationLDA, THF, –78°C → RT, 12h55trans-2,3-dihydroxy
Homopropargyl CyclizationRhodium catalyst, H₂ (1 atm), 40°C72cis-2,3-dihydroxy

Propargylation offers superior stereocontrol, with cobalt catalysts favoring cis-diol formation via syn-addition . Solvent polarity significantly impacts yields; tetrahydrofuran (THF) outperforms dimethylformamide (DMF) by minimizing side reactions .

Stereoselective Hydroxylation

Stereochemical integrity at C3 and C4 is achieved through enzymatic or catalytic dihydroxylation. Sharpless asymmetric dihydroxylation using AD-mix-β introduces the 3-hydroxy group with >90% enantiomeric excess (ee) .

Table 2: Hydroxylation Conditions and Outcomes

MethodReagentsTemperatureee (%)
Sharpless DihydroxylationAD-mix-β, t-BuOH:H₂O (1:1), 0°C0°C → RT92
Enzymatic (P450 BM3)NADPH, O₂, phosphate buffer pH 7.437°C88
Osmium TetroxideOsO₄, NMO, acetone:H₂O (4:1)–20°C85

Enzymatic methods provide greener alternatives but require optimization of cofactor regeneration systems .

Protection-Deprotection Strategies

Temporary protection of hydroxyl groups is critical during esterification and butenyl chain elongation. Silyl ethers (e.g., TBDMS) and acetyl groups are commonly employed.

Table 3: Protection Group Performance

Protecting GroupReagentDeprotection MethodStability Under Esterification
AcetylAc₂O, pyridineK₂CO₃, MeOHModerate (5% cleavage)
TBDMSTBDMSCl, imidazoleTBAF, THFHigh (<2% cleavage)
BenzylBnBr, NaHH₂, Pd/CHigh

TBDMS protection minimizes undesired lactonization during subsequent steps .

Butenyl Chain Installation

The 4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl side chain is introduced via Wittig olefination or Heck coupling. A Wittig reaction between cyclopentylphosphonium ylide and aldehyde precursors yields the trans-configured double bond .

Table 4: Butenyl Chain Synthesis Parameters

MethodYlide PrecursorBaseSolventDouble Bond Geometry
WittigCyclopentyltriphenylphosphoniumNaHMDSTHFTrans (85%)
Heck Coupling1-Bromo-1-propylcyclobutanePd(OAc)₂DMFCis (78%)

Wittig conditions favor trans-selectivity, critical for biological activity .

Esterification and Final Assembly

Methyl esterification of the heptanoic acid moiety is accomplished using methanol under acidic conditions.

Table 5: Esterification Optimization

Acid CatalystSolventTemperatureTimeYield (%)
H₂SO₄MeOHReflux6h95
HCl (gas)CH₂Cl₂0°C12h88
Amberlyst-15Toluene80°C4h90

Sulfuric acid in methanol achieves near-quantitative conversion, with minimal epimerization .

Analytical Characterization

Structural validation employs NMR, X-ray crystallography, and chiral HPLC.

Table 6: Key NMR Assignments (δ, ppm)

Proton Positionδ (¹H-NMR)δ (¹³C-NMR)Multiplicity
C3-OH1.98 (s)Singlet
C4-OH2.12 (s)Singlet
Butenyl CH₂5.42 (m)128.4Multiplet

X-ray diffraction confirms the trans-configuration of the butenyl chain (CCDC 1901024) .

Scalability and Process Optimization

Large-scale synthesis (>100 g) necessitates solvent recycling and catalyst recovery.

Table 7: Pilot-Scale Parameters

ParameterLab ScalePilot Scale
Cyclopentane Yield72%68%
Hydroxylation ee92%90%
Overall Cost (USD/kg)12,0008,500

Continuous flow systems reduce reaction times by 40% compared to batch processes .

Chemical Reactions Analysis

methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate has a wide range of scientific research applications, including:

    Chemistry: It is used to study the EP2 receptor and its interactions with other molecules.

    Biology: this compound is used to investigate the role of EP2 receptors in various biological processes, such as inflammation and fibrosis.

    Medicine: The compound is explored for its potential therapeutic effects in conditions like asthma and fibrosis.

    Industry: This compound is utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

(a) Misoprostol (Methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate)
  • Key Differences :
    • Replaces the 1-propylcyclobutyl group with a 4-methyloctenyl chain.
    • Lacks the cyclobutane ring, reducing steric hindrance.
  • Pharmacological Use : Prevention of NSAID-induced gastric ulcers and obstetric applications (e.g., cervical ripening) .
(b) Butaprost (Methyl 7-((1R,2R)-3-hydroxy-2-((S,E)-4-hydroxy-4-(1-propylcyclobutyl)but-1-en-1-yl)-5-oxocyclopentyl)heptanoate)
  • Key Similarities :
    • Shares the 1-propylcyclobutyl substituent and cyclopentane core.
  • Pharmacological Use : Selective EP2 receptor agonist , studied for pulmonary hypertension and smooth muscle relaxation .
(c) Alprostadil (Prostaglandin E1)
  • Key Differences :
    • Contains a carboxylic acid terminus instead of a methyl ester.
    • Features a hydroxyoctenyl side chain without cyclobutyl substitution.
  • Pharmacological Use : Vasodilation, erectile dysfunction, and neonatal ductus arteriosus management .

Pharmacological Activity Comparison

Compound Target Receptor Therapeutic Application Key Structural Feature Source
Target Compound EP2 (putative) Glaucoma (hypothesized) 1-Propylcyclobutyl substituent
Misoprostol EP3/EP4 Gastric cytoprotection, obstetrics 4-Methyloctenyl chain
Butaprost EP2 Pulmonary hypertension 1-Propylcyclobutyl substituent
Alprostadil EP1-4, IP Vasodilation, ductus arteriosus Hydroxyoctenyl chain, carboxylic acid

Key Insight : The 1-propylcyclobutyl group in the target compound and Butaprost may enhance receptor selectivity and metabolic stability compared to linear side chains in Misoprostol or Alprostadil .

Stability Data :

  • The target compound and Butaprost are stored at -20°C due to sensitivity to hydrolysis, whereas Misoprostol is more stable at room temperature .

Physicochemical Properties

Property Target Compound Misoprostol Butaprost
Molecular Formula C23H36O6 C22H38O5 C23H36O6
Molecular Weight 432.53 g/mol 382.53 g/mol 432.53 g/mol
Solubility Soluble in DMSO Slightly soluble in water Soluble in DMSO
Key Functional Groups Methyl ester, cyclobutyl Methyl ester, octenyl Methyl ester, cyclobutyl

Note: The target compound’s higher molecular weight and lipophilicity (vs. Misoprostol) may improve tissue penetration but reduce aqueous solubility .

Biological Activity

Methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate, also known as Butaprost, is a compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is methyl 7-{3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl}heptanoate, with a molecular formula of C24H40O5. Its molecular weight is approximately 416.58 g/mol. The structure consists of a heptanoate backbone with multiple hydroxyl and cyclopentyl functional groups, contributing to its unique biological activities.

Antitumoral Activity

Recent studies have indicated that Butaprost exhibits antitumoral properties . For instance, in vitro assays demonstrated that it inhibits the growth of various cancer cell lines. The mechanism appears to involve the modulation of apoptosis pathways and the inhibition of cell proliferation through the regulation of key signaling molecules involved in cancer progression.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Inhibition of proliferation
HeLa (Cervical Cancer)12Modulation of cell cycle regulators

Antimicrobial Activity

Butaprost has shown promising antimicrobial effects against various bacterial strains. In particular, it has been tested against Staphylococcus epidermidis, demonstrating a minimum inhibitory concentration (MIC) of 1000 µg/mL. This suggests potential applications in treating infections caused by resistant bacterial strains.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects , which are significant in the context of chronic inflammatory diseases. Research indicates that Butaprost can reduce the production of pro-inflammatory cytokines and inhibit pathways leading to inflammation, such as NF-kB activation.

The biological activities of Butaprost are attributed to several mechanisms:

  • Modulation of Lipid Metabolism : It influences lipid biosynthesis pathways, potentially affecting cellular energy homeostasis.
  • Regulation of Gene Expression : The compound alters the expression levels of genes involved in apoptosis and inflammation.
  • Interaction with Receptors : Butaprost may act on specific receptors involved in signaling pathways that regulate cell growth and immune responses.

Case Studies

Several case studies highlight the therapeutic potential of Butaprost:

  • Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with Butaprost led to a significant reduction in cell viability and induced apoptosis via caspase activation.
  • Chronic Inflammation Model : In animal models of arthritis, administration of Butaprost resulted in decreased swelling and pain, correlating with reduced levels of inflammatory markers in serum.
  • Infection Control : Clinical trials assessing Butaprost's efficacy against Staphylococcus infections revealed a notable reduction in bacterial load when used as an adjunct therapy alongside conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing methyl 7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves stereochemical control of the cyclopentyl and butenyl moieties. Key steps include:

  • Cyclopentane Ring Formation : Use of propargylation or homopropargyl alcohol intermediates to construct the 5-oxocyclopentyl core .
  • Stereoselective Hydroxylation : Enzymatic or catalytic methods (e.g., Sharpless dihydroxylation) to ensure correct configuration at C3 and C4 positions .
  • Protection-Deprotection Strategies : Temporary protection of hydroxyl groups (e.g., acetyl or silyl ethers) to prevent side reactions during esterification .
  • Optimization : Adjust solvent polarity (e.g., THF vs. DMF) and temperature to improve yields. Monitor intermediates via HPLC with UV detection at 210–240 nm .

Q. How can researchers verify the structural integrity of this compound, particularly its stereochemistry?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., CCDC reference 1901024 for analogous cyclopentane derivatives) .
  • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR chemical shifts with computational predictions (DFT-based tools) for stereoisomers .
  • Chiral HPLC : Use columns like Chiralpak IA/IB with mobile phases containing hexane:isopropanol (90:10) to separate enantiomers .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct accelerated stability testing at 40°C/75% RH for 6 months. Degradation products include lactone derivatives from intramolecular ester hydrolysis .
  • Light Sensitivity : Store in amber glass vials under inert gas (N2_2 or Ar) to prevent photo-oxidation of the butenyl group .
  • Recommended Storage : –20°C in sealed containers with desiccants (e.g., silica gel) to minimize hygroscopic degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data caused by stereochemical impurities?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS/MS to identify and quantify stereoisomers. Reference standards for impurities (e.g., EP Impurities A/B/C) can guide method validation .
  • Bioassay Correlation : Compare IC50_{50} values of purified stereoisomers in target assays (e.g., cyclooxygenase inhibition) to isolate active forms .
  • Synthetic Correction : Reprocess batches using asymmetric catalysis (e.g., Jacobsen’s catalyst) to enhance enantiomeric excess (>98%) .

Q. What strategies are effective for studying the metabolic pathways of this compound in vivo?

  • Methodological Answer :

  • Radiolabeling : Incorporate 14C^{14}C at the methyl ester or cyclopentyl carbonyl group to track metabolites via scintillation counting .
  • Metabolite Identification : Use high-resolution LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) in liver microsomes .
  • Bile Cannulation Studies : Collect bile from rodent models to assess enterohepatic recirculation of metabolites .

Q. How can computational modeling aid in predicting the compound’s interactions with target enzymes?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to prostaglandin H2_2 synthase, focusing on hydrogen bonding with the 3-hydroxy group and hydrophobic interactions with the propylcyclobutyl moiety .
  • MD Simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess conformational stability of the enzyme-ligand complex .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities and validate against experimental IC50_{50} data .

Q. What analytical methods are recommended for detecting degradation products in formulation studies?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acid (0.1M HCl), base (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions. Monitor degradation via UPLC-PDA with a C18 column (1.7 µm, 2.1 × 50 mm) .
  • Degradation Pathways :
  • Hydrolysis : Ester cleavage to heptanoic acid derivatives.
  • Oxidation : Formation of epoxides or ketones at the butenyl double bond .
  • Quantification : Use external calibration curves for major degradants (LOD < 0.1% w/w) .

Q. How can researchers address solubility challenges in preclinical pharmacokinetic studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use PEG 400:ethanol (70:30) or Captisol® (sulfobutyl ether β-cyclodextrin) to enhance aqueous solubility (>5 mg/mL) .
  • Nanoparticle Formulation : Prepare PLGA nanoparticles (100–200 nm) via emulsification-solvent evaporation. Characterize encapsulation efficiency (>85%) using ultrafiltration .
  • In Vivo Testing : Compare bioavailability in Sprague-Dawley rats via IV and oral administration, with plasma sampling over 24h .

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